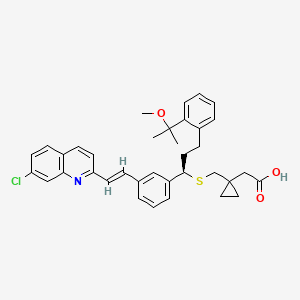

Methoxy Montelukast

Description

Background of Leukotriene Receptor Antagonists and the Montelukast (B128269) Scaffold

Leukotriene receptor antagonists are a class of medications that function by blocking the action of leukotrienes, which are inflammatory mediators derived from arachidonic acid. clevelandclinic.orgnih.gov Leukotrienes, specifically the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are key contributors to the inflammatory processes seen in conditions like asthma and allergic rhinitis, causing effects such as bronchoconstriction, mucus secretion, and airway inflammation. clevelandclinic.orgnih.gov By targeting the cysteinyl leukotriene type-1 (CysLT1) receptor, antagonists like montelukast, zafirlukast, and pranlukast (B1678047) effectively inhibit these pro-inflammatory actions. clevelandclinic.orgnih.govatsjournals.org

Montelukast, a potent and selective CysLT1 receptor antagonist, serves as a foundational structure, or scaffold, in medicinal chemistry research. nih.govresearchgate.net Its complex molecular architecture has been a subject of extensive study and has inspired the development of various synthetic strategies and derivatives. atsjournals.orgresearchgate.net The montelukast scaffold is recognized for its anti-inflammatory properties and its ability to bind with high affinity to CysLT1 receptors found on various cells, including smooth muscle cells and inflammatory cells. nih.govopenaccessjournals.com Researchers have explored modifications to this scaffold to investigate structure-activity relationships and to potentially enhance or modify its pharmacological profile. atsjournals.orgpreprints.org

Rationale for Methoxy (B1213986) Substitution in Chemical Compound Research

In medicinal chemistry, the strategic modification of a lead compound is a fundamental approach to optimizing its properties. The introduction of a methoxy group (-OCH₃) is a common tactic employed for several reasons. tandfonline.comresearchgate.net The methoxy group is considered a non-lipophilic substituent that can be used as a "scout" to explore protein binding pockets. tandfonline.com This substitution can potentially improve the binding affinity and potency of a ligand to its target protein without adversely affecting important physicochemical properties, such as solubility. tandfonline.com

Overview of Methoxy Montelukast as a Specific Research Target

This compound is a derivative of montelukast that is utilized primarily within the sphere of scientific research. It is distinguished from its parent compound by the inclusion of a methoxy group in its chemical structure. smolecule.com This modification makes it a valuable tool for investigating the impact of methoxy substitution on the activity of leukotriene receptor antagonists. In academic and industrial laboratories, this compound serves as a model compound to study how this specific functional group alters pharmacokinetics and pharmacodynamics.

The synthesis of this compound involves multi-step chemical processes, including the introduction of the methoxy group and subsequent purification to ensure a high-purity compound for experimental use. smolecule.com Additionally, a deuterated version, Methoxy-d3 Montelukast, has been synthesized. vulcanchem.comlgcstandards.com This isotopically labeled variant is particularly useful as an internal standard for quantitative mass spectrometry, allowing for precise measurement of the parent compound in complex biological samples and for detailed pharmacokinetic studies. vulcanchem.com

Academic Significance and Scope of Investigation

The academic significance of this compound lies in its application as a specialized research tool. It is investigated for its effects on leukotriene pathways and its potential to modulate inflammatory responses, providing deeper insights into the mechanism of CysLT1 receptor antagonists. A key area of investigation involves its interaction with metabolic enzymes, particularly the cytochrome P450 system. smolecule.com this compound is known to be an inhibitor of CYP2C8, an enzyme involved in the metabolism of various drugs. smolecule.com Studying this interaction is crucial for understanding potential drug-drug interactions.

The scope of research on this compound encompasses its chemical synthesis, purification, and characterization using analytical techniques. smolecule.com Investigations focus on its biological activity as a leukotriene receptor antagonist, where it functions by blocking the action of leukotriene D4 to reduce inflammation and bronchoconstriction. smolecule.com Its use as a reference standard in analytical chemistry further underscores its importance in the development and quality control of new pharmaceuticals.

Compound Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

| Molecular Formula | C₃₆H₃₈ClNO₃S | smolecule.com |

| Molecular Weight | ~600.2 - 603.23 g/mol | smolecule.com |

| Appearance | Light Yellow to Orange Solid | vulcanchem.com |

| Primary Mechanism | Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist | smolecule.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Montelukast |

| Zafirlukast |

| Pranlukast |

| Zileuton |

| Methoxy-d3 Montelukast |

| Leukotriene C₄ (LTC₄) |

| Leukotriene D₄ (LTD₄) |

Structure

3D Structure

Properties

Molecular Formula |

C36H38ClNO3S |

|---|---|

Molecular Weight |

600.2 g/mol |

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1 |

InChI Key |

AGNZHLCBXLQHOS-ISYDNLPHSA-N |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Methoxy Montelukast

Retrosynthetic Analysis of Methoxy (B1213986) Montelukast (B128269) Analogues

A retrosynthetic analysis of Methoxy Montelukast breaks down the complex target molecule into simpler, commercially available precursors. The primary disconnections are typically made at the thioether linkage and the carbon-carbon bond forming the chiral center.

Thioether Bond Disconnection : The thioether bond is a logical point for disconnection. This retrosynthetic step yields two key fragments: a thiol, specifically 1-(mercaptomethyl)cyclopropaneacetic acid, and an electrophilic precursor containing the main body of the molecule. This precursor is typically an activated alcohol, such as a mesylate, which facilitates the nucleophilic substitution by the thiol. google.com

Chiral Center Disconnection : The stereocenter, an (R)-configured carbon atom in the final product, is another critical disconnection point. smolecule.com In the forward synthesis, this center is often established from a prochiral ketone via stereoselective reduction to an (S)-configured alcohol. sciforum.netnih.gov The subsequent reaction with the thiol proceeds through an Sₙ2 mechanism, which inverts the stereochemistry to the desired (R) configuration.

Side-Chain Disconnection : The side chain containing the quinoline (B57606) moiety is generally assembled and coupled to the central phenyl ring structure in earlier steps. This often involves Wittig-type reactions or other carbon-carbon bond-forming strategies to create the ethenyl bridge. google.com

This analysis reveals that a successful synthesis hinges on the efficient preparation of key building blocks: the 7-chloro-2-vinylquinoline (B65175) fragment, the central phenyl-propyl backbone with a methoxy-substituted group, and the cyclopropyl-thioacetic acid side chain.

| Intermediate/Precursor | Role in Synthesis | Reference |

| 1-(mercaptomethyl)cyclopropaneacetic acid | Provides the cyclopropyl (B3062369) thioacetic acid moiety; acts as the nucleophile in thioether formation. | ysu.am |

| Methyl 1-(mercaptomethyl)cyclopropaneacetate | Esterified form of the thiol, often used in coupling reactions. | google.com |

| Diol Intermediate | A key precursor that is converted into a mesylate for subsequent coupling reactions. | google.com |

| (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | The chiral alcohol intermediate that establishes the stereocenter for Montelukast synthesis. | sciforum.net |

| Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate | The keto-ester precursor that is stereoselectively reduced to the chiral alcohol. | google.com |

| This compound Methyl Ester | An immediate precursor to the final this compound acid, requiring final hydrolysis. | as-1.co.jp |

| Mesylate Intermediate | An activated form of the chiral alcohol, serving as the electrophile for the Sₙ2 reaction with the thiol. | sciforum.net |

Methoxy Group Introduction Methodologies

The defining feature of this compound is the methoxy group replacing the tertiary hydroxyl group of Montelukast. This modification can be achieved through various synthetic strategies.

In this approach, the methoxy group is incorporated early in the synthesis as part of a key building block. Instead of creating a tertiary alcohol via a Grignard reaction with a methyl ester, a precursor already containing the methoxy group is used. google.comgoogle.com For instance, the synthesis could involve a methoxy-substituted aryl precursor, which is then elaborated into the main structure.

Friedel-Crafts alkylation reactions are a classic method for attaching alkyl groups to an aromatic ring. lumenlearning.commsu.edu In the context of this compound, a synthetic route could employ a precursor such as a methoxy-substituted alkyl halide that is activated by a Lewis acid to alkylate an aromatic ring in one of the key intermediates. lumenlearning.com The presence of the methoxy group on the electrophile ensures its direct incorporation into the molecular skeleton.

Alternatively, the methoxy group can be introduced by direct functionalization of an existing aryl moiety on an intermediate. Modern organic synthesis offers several methods for this transformation.

Nucleophilic Aromatic Substitution (SₙAr) : If the aryl ring is sufficiently electron-deficient or activated by a suitable leaving group, direct substitution with a methoxide (B1231860) source can be employed.

Metal-Catalyzed Methoxylation : Palladium-catalyzed reactions have been developed for the ortho-C–H methoxylation of aryl halides. nih.govresearchgate.net This technique allows for the direct and site-selective installation of a methoxy group onto an aromatic ring late in the synthetic sequence, which can be strategically advantageous. nih.gov Such methods often use a specialized N-O reagent as the oxygen source. researchgate.net

Methylation of a Phenolic Precursor : A common strategy involves synthesizing a phenolic analogue of this compound (containing an -OH group on the aryl ring) and subsequently methylating it. Reagents such as dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base, can be used to convert the phenol (B47542) into the desired methoxy ether. wikipedia.org

Stereoselective Synthetic Approaches for this compound Analogues

Achieving the correct stereochemistry at the C-3 position of the propyl side chain is one of the most critical aspects of synthesizing this compound and its analogues. The desired (R)-configuration of the final product is typically obtained through stereocontrolled reactions. smolecule.com

A widely adopted strategy involves the asymmetric reduction of a prochiral ketone intermediate, specifically Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate. nih.govgoogle.com This reduction yields the corresponding (S)-alcohol. nih.gov

Key methods for this stereoselective reduction include:

Chiral Reducing Agents : Stoichiometric amounts of chiral borane (B79455) reagents, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), are effective for this transformation, delivering the (S)-alcohol with high enantiomeric excess. nih.govgoogle.com

Biocatalysis : Engineered ketoreductase (KRED) enzymes have been developed to catalyze the asymmetric reduction of the ketone precursor. researchgate.net This biocatalytic approach offers very high enantioselectivity (>99.9% ee) and is suitable for large-scale, economical production. researchgate.net

The resulting (S)-alcohol is then activated, often by conversion to a mesylate. This activated intermediate undergoes nucleophilic attack by the thiol 1-(mercaptomethyl)cyclopropaneacetic acid in an Sₙ2 reaction, which proceeds with inversion of configuration to yield the final (R)-stereocenter. google.comresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The industrial production of this compound necessitates the optimization of reaction conditions to maximize yields, ensure purity, and maintain economic feasibility. Research has focused on improving key steps of the synthesis, moving away from hazardous reagents and cryogenic temperatures where possible. google.comresearchgate.net

| Reaction Step | Reagents and Solvents | Temperature | Time | Yield/Purity | Reference |

| Mesylation | Methanesulfonyl chloride, Toluene (B28343)/Acetonitrile | -35°C | - | - | |

| Thioether Formation | 1-(mercaptomethyl)cyclopropaneacetic acid, Cs₂CO₃, DMF | 40°C | 12 h | - | |

| Thioether Formation (alternative) | Dilithium dianion of thiol, n-Butyl lithium | < -5°C | - | - | google.com |

| Ester Hydrolysis (Final Step) | Ethanolic NaOH | - | - | 70-75% | |

| Ester Hydrolysis (Final Step) | Aqueous NaOH or LiOH, Methanol/THF | 25-40°C | - | >95% purity |

Efforts to improve the synthesis include replacing the highly flammable n-butyl lithium with safer bases like cesium carbonate (Cs₂CO₃) for the thioether formation step. google.com Additionally, purification techniques such as forming dicyclohexylamine (B1670486) salts of the acid intermediate can be employed to isolate a high-purity product before the final hydrolysis step. sciforum.net The purity of intermediates like the diol is critical, as it directly impacts the crystallization and quality of subsequent intermediates such as the mesylate. google.com

Isolation and Purification Techniques in this compound Derivatization

The isolation and purification of derivatives synthesized from this compound are crucial steps to ensure the removal of unreacted starting materials, reagents, and by-products, yielding a final compound of high purity. The strategies employed are largely guided by the physicochemical properties of the target derivative, including its polarity, solubility, and acidic or basic nature. The purification methods for this compound derivatives can be inferred from the extensive literature on its parent compound, Montelukast, and its various analogs. The primary techniques utilized are chromatography and crystallization, often involving the formation of intermediate salts to enhance purity. google.com

Chromatographic Methods

Chromatography is a cornerstone technique for the separation and purification of complex mixtures in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most relevant methods for the derivatization products of this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely validated technique for both the analysis and purification of Montelukast and its related substances. In the context of this compound derivatization, RP-HPLC can be used to isolate polar metabolites, such as those resulting from oxidation reactions, or other functionalized derivatives. researchgate.net The separation is typically achieved using a non-polar stationary phase, like a C18 column, and a polar mobile phase. Method validation for similar compounds often includes assessments of linearity, precision, and recovery to ensure reliable and reproducible results.

For instance, analytical methods developed for Montelukast often employ mobile phases consisting of mixtures of solvents like methanol, acetonitrile, and acidified water, with UV detection at specific wavelengths to quantify the compound and its impurities. researchgate.net These established methods provide a strong foundation for developing purification protocols for novel this compound derivatives.

Table 1: HPLC Parameters for Analysis of Montelukast and Related Compounds

| Compound | Column Type | Mobile Phase | Flow Rate | UV Detection | Citation |

|---|---|---|---|---|---|

| Montelukast | C18 (e.g., Hypersil ODS) | Methanol:Acetonitrile:1% Trifluoroacetic Acid (80:10:10 v/v/v) | 1.0 mL/min | 210 nm | |

| Montelukast & Bilastine | Not Specified | Methanol:Acetonitrile (70:30) at pH 3 (adjusted with orthophosphoric acid) | 1.0 mL/min | 260 nm | researchgate.net |

Column Chromatography: For larger-scale purification, flash column chromatography is frequently employed. This technique uses a stationary phase, commonly silica (B1680970) gel (SiO2), to separate compounds based on their differential adsorption to the silica and solubility in the mobile phase (eluent). ysu.amtandfonline.com For example, in the synthesis of oxidized derivatives of Montelukast, flash chromatography with a solvent system of toluene and diethyl ether was used to isolate the desired products from the reaction mixture. ysu.am The choice of eluting solvents is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). google.com

Crystallization Techniques

Crystallization is a fundamental and highly effective method for purifying solid compounds, capable of yielding materials with very high purity. The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.

Recrystallization from Solvents: The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. Solvents for purifying Montelukast and its intermediates include ethanol, toluene, and acetonitrile. google.comgoogle.com Often, a mixture of a solvent and an "anti-solvent" is used. The crude product is dissolved in a solvent in which it is soluble, and then an anti-solvent (in which the product is insoluble) is added to induce precipitation or crystallization. google.com For example, crystallization of Montelukast acid from an ethanol/water mixture has been shown to enhance purity to over 95%. Similarly, n-heptane has been used as an anti-solvent to precipitate Montelukast sodium from an ethanolic solution.

Purification via Salt Formation: For acidic derivatives of this compound, a highly effective purification strategy involves converting the crude acid into a crystalline salt. This technique is particularly useful for separating the target compound from non-acidic impurities. The process involves reacting the crude acidic derivative with a specific amine base in a suitable solvent to form a well-crystallizing salt. blogspot.comwipo.int This salt can then be isolated by filtration and, if necessary, recrystallized to achieve a higher degree of purity.

A variety of amines have been used to purify Montelukast acid, and these can be applied to its derivatives. Dicyclohexylamine (DCHA) and tert-octylamine (B44039) are prominent examples. sciforum.net The formation of the dicyclohexylamine salt is a common industrial practice to isolate and purify Montelukast acid before its conversion to the final sodium salt. sciforum.netgoogle.com Once the pure amine salt is obtained, it can be converted back to the free acid by treatment with a stronger acid, or it can be directly converted to a different salt, such as the pharmaceutically relevant sodium salt, by reacting it with a sodium source like sodium hydroxide. google.com

Table 2: Crystallization and Salt Formation Techniques for Purification

| Technique | Reagents/Solvents | Key Findings | Citation |

|---|---|---|---|

| Recrystallization | Ethanol/Water (9:1 v/v) | Enhances purity to >95% as confirmed by HPLC. Slow cooling promotes crystal growth. | |

| Salt Formation & Isolation | tert-Octylamine, Ethyl Acetate (B1210297) | Crude acid is extracted into ethyl acetate and treated with tert-octylamine to precipitate the amine salt with a 95% yield. | |

| Salt Conversion | Dicyclohexylamine (DCHA) salt, Sodium Hydroxide, Ethanol/Water, n-Heptane | The DCHA salt is treated with NaOH in ethanol/water, followed by precipitation with n-heptane to yield the sodium salt with 97.3% purity. | |

| Crystallization | Toluene/Acetonitrile, Methanesulfonyl Chloride | Used to form and isolate a crystalline mesylate intermediate, which is critical for subsequent reaction steps. Purity of the preceding diol is vital for successful crystallization. | google.com |

Molecular Interactions and Receptor Binding Studies of Methoxy Montelukast

In Vitro Receptor Binding Assays for CysLT1 Receptor

In vitro binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For the parent compound, Montelukast (B128269), these assays have demonstrated its high potency and selectivity for the CysLT1 receptor. drugbank.comnih.gov Radioligand binding studies using membrane preparations from various tissues have quantified this interaction. For instance, Montelukast shows a high affinity for the CysLT1 receptor in guinea pig lung, sheep lung, and human monocyte-derived U937 cell plasma membranes. cdnsciencepub.com The presence of a methoxy (B1213986) group, as in Methoxy Montelukast, is a structural modification investigated to potentially refine these binding characteristics.

The binding affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Binding Affinity of Montelukast for CysLT1 Receptor

This table summarizes the inhibitor constant (Ki) values for Montelukast against the CysLT1 receptor in different tissue preparations, as determined by competitive binding assays with [3H]leukotriene D4.

| Tissue/Cell Preparation | Ki (nM) | Reference |

|---|---|---|

| Guinea Pig Lung Membranes | 0.18 ± 0.03 | cdnsciencepub.com |

| U937 Cell Plasma Membranes | 0.52 ± 0.23 | cdnsciencepub.com |

| Sheep Lung Membranes | 4 | cdnsciencepub.com |

| Guinea Pig Lung (in human plasma) | 0.19 ± 0.02 | cdnsciencepub.com |

Competitive Binding Studies with Endogenous Leukotriene Ligands

Montelukast acts as a competitive antagonist, meaning it directly competes with endogenous cysteinyl leukotrienes (CysLTs)—namely LTC4, LTD4, and LTE4—for the same binding site on the CysLT1 receptor. nih.govscbt.comuth.edu By blocking the receptor, it prevents the pro-inflammatory actions typically induced by these ligands, such as smooth muscle contraction and airway edema. japi.orgnih.gov

Studies have shown that Montelukast is a potent and selective inhibitor of [3H]leukotriene D4 binding. cdnsciencepub.com In contrast, it is significantly less active against [3H]leukotriene C4 and [3H]leukotriene B4 binding, highlighting its selectivity for the CysLT1 receptor, which has the highest affinity for LTD4. cdnsciencepub.comhelsinki.fi Functional studies further confirm this competitive action, where Montelukast effectively antagonizes guinea pig trachea contractions induced by LTD4 but not by other mediators like serotonin (B10506), acetylcholine, or histamine. cdnsciencepub.comresearchgate.net

Allosteric Modulation Investigations by this compound

While the primary mechanism of Montelukast is competitive antagonism at the CysLT1 receptor, research has explored interactions with other receptor systems where different mechanisms may be at play. Studies investigating the effect of CysLT1 antagonists on P2Y receptors found that Montelukast and Pranlukast (B1678047) could inhibit nucleotide-induced signaling. nih.gov The inhibition of P2Y1 receptor effects occurred without affecting the binding of the natural nucleotide ligand, which suggests a potential non-competitive, allosteric mechanism of interaction with these specific receptors. nih.gov However, the primary interaction with its main CysLT1 target is considered competitive. Some research has also classified Montelukast as an inverse agonist, meaning it can reduce the basal activity of the CysLT1 receptor in certain experimental systems. nih.gov

Computational Docking and Molecular Dynamics Simulations of this compound-Receptor Complexes

Computational methods are invaluable for predicting how structural modifications, such as the addition of a methoxy group to Montelukast, might alter receptor interactions. Molecular docking and molecular dynamics (MD) simulations are used to model the binding pose and stability of a ligand-receptor complex. mdpi.comresearchgate.net

Crystal structures of the CysLT1R bound to antagonists like Pranlukast and Zafirlukast have provided high-quality templates for these simulations. nih.gov MD simulations on the CysLT1R have revealed significant flexibility in the ligand-binding pocket, suggesting a dynamic process of ligand entry and binding. nih.gov

For derivatives of Montelukast, computational studies have been performed to explore interactions with both the target CysLT1 receptor and potential off-target receptors. mdpi.comresearchgate.net These simulations assess how modifications influence binding stability and conformational changes in the receptor over time, typically on a nanosecond scale. mdpi.comresearchgate.net

Analysis of Binding Energetics and Interaction Hotspots

Binding energetics, often calculated using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA), quantify the strength of the ligand-receptor interaction. mdpi.comresearchgate.netresearchgate.net These calculations provide a binding free energy value, with more negative values indicating a more stable and favorable interaction.

Computational studies on Montelukast derivatives have identified key interaction hotspots within receptor binding pockets. For the CysLT1 receptor, interactions with residues such as TYR83, GLN274, LYS311, and SER313 have been noted for antagonists. koreascience.kr When investigating off-target effects, similar analyses are performed. For example, in simulations with the dopamine (B1211576) D2 (DRD2) and serotonin 5-HT1A receptors, specific modifications to the Montelukast structure were found to significantly enhance binding energy. mdpi.comresearchgate.net Modifications to the amide and carboxyl groups of the parent molecule can fine-tune hydrogen bonding and electrostatic interactions, which are critical for binding affinity and selectivity. mdpi.com

Evaluation of Potential Off-Target Receptor Interactions and Selectivity Profiling

While highly selective for the CysLT1 receptor, investigations into the broader pharmacological profile of Montelukast and its derivatives are ongoing. iiab.me This is partly driven by observations of neuropsychiatric side effects, which suggest potential interactions with central nervous system targets. mdpi.combiospace.com

Computational studies have explored the binding affinity of Montelukast derivatives for dopaminergic (Dopamine D2, DRD2) and serotonergic (Serotonin 5-HT1A) receptors. mdpi.comresearchgate.net These studies aim to understand if structural modifications could lead to significant off-target binding. Some modified derivatives showed enhanced binding energies for these CNS receptors compared to the native Montelukast structure. mdpi.comresearchgate.net For instance, derivatives MLK_MOD-42 and MLK_MOD-43 showed strong binding free energies to both DRD2 and 5-HT1A receptors in simulations. researchgate.net

Conversely, functional assays have demonstrated Montelukast's high selectivity, showing it does not antagonize contractions induced by serotonin, acetylcholine, histamine, or prostaglandin (B15479496) D2 at relevant concentrations. cdnsciencepub.comresearchgate.net This indicates a low affinity for the receptors of these common mediators.

Predicted Binding Free Energies of Montelukast (MLK) Derivatives with Off-Target Receptors

This table presents the binding free energies of two promising Montelukast derivatives from a computational study, calculated using the MM/PBSA method after molecular dynamics simulations. More negative values suggest stronger, more stable binding.

| Derivative | Receptor | MM/PBSA Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| MLK_MOD-42 | Dopamine D2 (DRD2) | -31.92 ± 2.54 | researchgate.net |

| Serotonin 5-HT1A | -30.22 ± 2.29 | researchgate.net | |

| MLK_MOD-43 | Dopamine D2 (DRD2) | -27.37 ± 2.22 | researchgate.net |

| Serotonin 5-HT1A | -28.19 ± 2.14 | researchgate.net |

In Vitro Mechanistic Studies of Methoxy Montelukast

Cellular Pathway Modulation in Inflammatory Models

Extensive literature searches did not yield specific in vitro studies on Methoxy (B1213986) Montelukast (B128269). Therefore, the following sections summarize the established in vitro effects of the parent compound, Montelukast, to provide a foundational understanding of its mechanistic pathways.

Leukotriene Pathway Inhibition in Cell-Based Systems

No direct in vitro studies on the leukotriene pathway inhibition by Methoxy Montelukast are currently available in the scientific literature. However, the parent compound, Montelukast, is a well-characterized potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). In various cell-based systems, Montelukast competitively inhibits the binding of cysteinyl leukotriene D4 (LTD4) to CysLT1 receptors. This action prevents the downstream signaling cascade that leads to inflammatory responses such as smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils.

Modulation of Inflammatory Responses in Cultured Cell Lines

Specific data on the modulation of inflammatory responses in cultured cell lines by this compound is not available. Research on Montelukast, however, has demonstrated its ability to modulate inflammatory responses in vitro beyond its primary role as a CysLT1 receptor antagonist. For instance, in cultured human bronchial epithelial cells, pretreatment with Montelukast has been shown to significantly attenuate the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Montelukast possesses secondary anti-inflammatory properties that are independent of the leukotriene pathway. Further studies would be necessary to determine if this compound exhibits similar or enhanced modulatory effects on inflammatory mediators in cultured cell lines.

Enzymatic Biotransformation of this compound Analogues

Cytochrome P450 (CYP) Mediated Metabolism Investigations (Comparative Considerations to Montelukast)

While no specific studies on the CYP-mediated metabolism of this compound were identified, the metabolism of its parent compound, Montelukast, has been extensively investigated in vitro. These studies provide a valuable comparative framework.

Montelukast is metabolized by several CYP enzymes, with CYP2C8 playing a major role at clinically relevant concentrations. nih.gov Other contributing enzymes include CYP2C9 and CYP3A4. nih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several oxidative metabolites. nih.govnih.gov The primary metabolic pathways for Montelukast involve hydroxylation reactions at different positions on the molecule. nih.govnih.gov For instance, CYP2C8 and CYP2C9 are the principal enzymes responsible for the 36-hydroxylation of Montelukast, while CYP3A4 is the main catalyst for its sulfoxidation and stereoselective 21-hydroxylation. nih.govnih.gov

The introduction of a methoxy group in this compound could potentially alter its metabolic profile compared to Montelukast. The position of the methoxy group would be critical in determining its influence on CYP-mediated metabolism. It could either block a site of metabolism, leading to increased metabolic stability, or introduce a new site for metabolism, such as O-demethylation.

Table 1: Major Cytochrome P450 Isozymes Involved in Montelukast Metabolism This data is based on in vitro studies of Montelukast and is provided for comparative purposes.

| CYP Isozyme | Major Metabolic Reaction(s) | Reference(s) |

| CYP2C8 | 36-hydroxylation | nih.govnih.gov |

| CYP2C9 | 36-hydroxylation | nih.gov |

| CYP3A4 | Sulfoxidation, 21-hydroxylation | nih.govnih.gov |

UDP-Glucuronosyltransferase (UGT) Mediated Metabolism Investigations (Comparative Considerations to Montelukast)

Table 2: UDP-Glucuronosyltransferase Isozyme Involved in Montelukast Glucuronidation This data is based on in vitro studies of Montelukast and is provided for comparative purposes.

| UGT Isozyme | Metabolic Reaction | Reference(s) |

| UGT1A3 | Acyl-glucuronidation | nih.govnih.govnih.gov |

In Vitro Metabolic Stability Assays of this compound

No published in vitro metabolic stability assays for this compound were found. Such assays are crucial in early drug discovery to predict the in vivo clearance of a compound. Typically, an in vitro metabolic stability assay would involve incubating this compound with liver microsomes or hepatocytes and monitoring the decrease in its concentration over time. The results are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict in vivo pharmacokinetic properties. Given the metabolic pathways of the parent compound, a metabolic stability assay for this compound would likely assess its susceptibility to metabolism by both CYP and UGT enzymes.

Identification and Characterization of Montelukast Metabolites through in vitro enzymatic studies

In vitro studies using human liver microsomes (HLMs), expressed cytochrome P450 (P450) enzymes, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) have elucidated the metabolic pathways of Montelukast. nih.gov These studies have identified several metabolites, formed through oxidation and glucuronidation reactions. nih.govnih.gov

The primary oxidative metabolites identified include a sulfoxide (B87167) (M2), a phenol (B47542) (25-hydroxy Montelukast, M3), diastereomers of a benzylic alcohol (21-hydroxy Montelukast, M5a/b), and diastereomers of a methyl alcohol (36-hydroxy Montelukast or 1,2-diol, M6a/b). nih.govnih.govsemanticscholar.org The major metabolite found in bile has been characterized as a dicarboxylic acid (M4), which results from the further oxidation of the M6 metabolite. nih.govsemanticscholar.org Additionally, direct glucuronidation of Montelukast leads to the formation of an acyl-glucuronide (M1) and a novel ether-glucuronide. nih.gov

Enzymatic studies have identified the specific enzymes responsible for the formation of these metabolites. CYP2C8 and CYP2C9 are the principal enzymes catalyzing the 36-hydroxylation to form the 1,2 diol (M6). nih.gov CYP3A4 is the primary catalyst for both sulfoxidation (M2) and the stereoselective 21-hydroxylation (M5). nih.gov The formation of 25-hydroxy Montelukast (M3) appears to involve multiple P450 enzymes. nih.gov Direct glucuronidation is exclusively mediated by UGT1A3. nih.gov

Table 1: In Vitro Metabolism of Montelukast

| Metabolite | Precursor | Major Enzyme(s) Involved | Metabolic Reaction |

|---|---|---|---|

| M1 (Acyl-glucuronide) | Montelukast | UGT1A3 | Direct Glucuronidation |

| Ether-glucuronide | Montelukast | UGT1A3 | Direct Glucuronidation |

| M2 (Sulfoxide) | Montelukast | CYP3A4 | Sulfoxidation |

| M3 (25-hydroxy) | Montelukast | Multiple P450s | Hydroxylation |

| M4 (Dicarboxylic acid) | M6 (36-hydroxy) | CYP2C8 | Oxidation |

| M5a/b (21-hydroxy) | Montelukast | CYP3A4, CYP3A5 | Hydroxylation |

| M6a/b (36-hydroxy) | Montelukast | CYP2C8, CYP2C9 | Hydroxylation |

Membrane Permeability and Transport Studies in Cell-Based Models

The intestinal absorption of Montelukast has been investigated using Caco-2 cell monolayers, a standard in vitro model for human intestinal epithelium. nih.govnih.govnih.gov These studies indicate that the permeability of Montelukast is consistent with carrier-mediated transport. nih.govnih.gov The process is saturable at high concentrations and follows Michaelis-Menten kinetics. nih.govnih.gov

Further investigations have identified specific carrier proteins involved in the uptake of Montelukast. Madin-Darby canine kidney (MDCKII) cells engineered to express specific transporters showed that Organic Anion Transporting Polypeptide 2B1 (OATP2B1) significantly increases the permeability of Montelukast. nih.govnih.gov Studies also suggest the involvement of OATP1A2. nih.gov The transport of Montelukast in Caco-2 cells was competitively inhibited by known OATP substrates such as sulfobromophthalein, estrone-3-sulfate, and pravastatin. nih.govnih.gov

In addition to influx transporters, Montelukast interacts with efflux transporters. It has been identified as a potent inhibitor of the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2), an ATP-binding cassette (ABC) transporter that effluxes substrates out of cells. nih.govresearchgate.net In MDCKII-MRP2 cells, Montelukast was more potent than the experimental inhibitor MK-571 in suppressing the efflux of MRP2 substrates. nih.gov

Table 2: Montelukast Permeability and Transport in Cell-Based Models

| Study Model | Finding | Transporters Implicated | Reference |

|---|---|---|---|

| Caco-2 Cells | Permeability is saturable and consistent with carrier-mediated transport. | OATP1A2, OATP2B1 | nih.gov, nih.gov |

| Caco-2 Cells | Transport is competitively inhibited by OATP substrates. | OATP family | nih.gov, nih.gov |

| OATP2B1-expressing MDCKII Cells | Significantly increased permeability of Montelukast. | OATP2B1 | nih.gov, nih.gov |

| MDCKII-MRP2 Cells | Potent inhibition of MRP2-mediated efflux of substrates like calcein-AM, taxol, and saquinavir. | MRP2 (ABCC2) | nih.gov |

Enzyme Inhibition Profile of this compound against Non-Leukotriene Related Enzymes

Montelukast has been extensively studied for its inhibitory effects on various enzymes, particularly the cytochrome P450 family, which are crucial for drug metabolism. nih.gov These studies have revealed that Montelukast is a potent and selective inhibitor of CYP2C8. nih.govdoi.orgresearchgate.net

The inhibition of CYP2C8 by Montelukast is competitive, with reported Ki values ranging from 0.0092 to 0.15 µM. nih.govdoi.org This potent inhibition was observed across multiple CYP2C8-catalyzed reactions, including the metabolism of amodiaquine, rosiglitazone, and paclitaxel. nih.govdoi.org Preincubation with Montelukast and NADPH did not increase the inhibition, indicating that it is not a mechanism-based inactivator of CYP2C8. nih.govdoi.org

In contrast to its potent effect on CYP2C8, Montelukast shows substantially weaker inhibition of other major human P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This selectivity has led to the proposal of using Montelukast as a selective in vitro probe for CYP2C8 activity. nih.gov

Beyond P450 enzymes, other studies have reported that Montelukast exhibits inhibitory activity against α-glucosidase and urease in a competitive manner. nih.gov Some research also points to secondary anti-inflammatory activities through the inhibition of enzymes like 5-lipoxygenase (5-LOX). nih.govresearchgate.net

Table 3: In Vitro Enzyme Inhibition Profile of Montelukast

| Enzyme | Substrate(s) Used in Assay | Type of Inhibition | Potency (Ki / IC50) | Reference |

|---|---|---|---|---|

| CYP2C8 | Amodiaquine, Rosiglitazone, Paclitaxel | Competitive | 0.0092 - 0.15 µM (Ki) | nih.gov, doi.org |

| CYP1A2 | Not specified | Weak Inhibition | - | nih.gov |

| CYP2C9 | Not specified | Weak Inhibition | - | nih.gov |

| CYP2C19 | Not specified | Weak Inhibition | - | nih.gov |

| CYP2D6 | Not specified | Weak Inhibition | - | nih.gov |

| CYP3A4 | Not specified | Weak Inhibition | - | nih.gov |

| α-Glucosidase | Not specified | Competitive | 44.31 ± 1.21 µM (IC50) | nih.gov |

| Urease | Not specified | Competitive | 8.72 ± 0.23 µM (IC50) | nih.gov |

Analytical Methodologies for Methoxy Montelukast Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of pharmaceutical compounds from various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques for the analysis of Montelukast (B128269) and would be the primary methods for Methoxy (B1213986) Montelukast.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method for Methoxy Montelukast would be a critical first step in its analysis. Based on the extensive literature for Montelukast, a reverse-phase HPLC method would be the logical approach.

Method Development: Key parameters to be optimized would include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Column: C18 columns are widely used for Montelukast analysis and would be a suitable starting point for this compound.

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer and the ratio of the organic solvent would need to be adjusted to achieve optimal separation and peak shape for this compound.

Detection: UV detection is commonly used for Montelukast, and a suitable wavelength for this compound would need to be determined by scanning its UV spectrum.

Validation: Once a method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A typical HPLC method for Montelukast that could be adapted for this compound is summarized in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 285 nm for Montelukast) |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC. While specific UPLC applications for this compound are not documented, the principles and advantages of this technique make it highly suitable for its analysis. A UPLC method for this compound would offer significant benefits in terms of speed and efficiency, particularly for high-throughput screening or the analysis of complex samples. The method development and validation principles would be similar to those for HPLC, with adjustments made for the different column technology and instrumentation.

Advanced Gas Chromatography (GC) for Volatile Methoxy Derivatives (if applicable)

Gas chromatography is generally not the primary method for the analysis of large, non-volatile pharmaceutical compounds like Montelukast or its methoxy derivative. However, if there is a need to analyze for volatile impurities or degradation products that may be methoxylated, a GC-based method could be developed. This would likely require derivatization of the analyte to increase its volatility. A study on Montelukast sodium utilized GC-MS to quantify genotoxic impurities like methyl iodide and methyl methanesulfonate, demonstrating the applicability of GC for specific analytical challenges. researchgate.net For this compound, a similar approach could be considered if volatile methoxy-containing impurities are of concern.

Spectroscopic Methods for Structural Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry

UV-Vis spectroscopy is a simple and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Quantification: For this compound, a UV-Vis spectrophotometric method would involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method could be used for the routine quality control of the bulk drug and its formulations. For Montelukast, λmax values have been reported in various solvents, for instance, at 283 nm in methanol. ajrconline.org The λmax for this compound would need to be experimentally determined.

Derivative Spectrophotometry: This technique involves the mathematical differentiation of the zero-order UV spectrum. It can be particularly useful for resolving overlapping spectra in a mixture of compounds or for enhancing the signal of a minor component. For this compound, derivative spectrophotometry could be employed to improve the specificity of the analysis in the presence of interfering substances.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation of unknown compounds and for the identification and quantification of impurities.

Structural Elucidation: High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of this compound and confirming its molecular weight. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) would provide valuable information about the structure of the molecule. For Montelukast, the protonated molecule [M+H]+ is observed, and its fragmentation has been studied to understand its structure. rsc.org A similar approach would be applied to this compound to confirm its chemical structure.

Impurity Profiling: LC-MS is the gold standard for impurity profiling in the pharmaceutical industry. It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. An LC-MS method for this compound would be developed to separate it from its potential process-related impurities and degradation products. The mass spectrometer would then be used to identify these impurities based on their mass-to-charge ratios and fragmentation patterns. This is crucial for ensuring the quality and safety of the drug substance and its formulated products. Studies on Montelukast have successfully used LC-MS to identify various impurities. globalresearchonline.netresearchgate.net

Interactive Data Table: Potential Analytical Methods for this compound (Based on Montelukast Data)

| Analytical Technique | Application | Key Parameters (Hypothetical for this compound) |

|---|---|---|

| HPLC | Separation and Quantification | Column: C18; Mobile Phase: Acetonitrile/Buffer; Detection: UV |

| UPLC | Fast Separation and Quantification | Column: Sub-2µm C18; Higher pressure than HPLC |

| GC-MS | Analysis of Volatile Methoxy Derivatives | Derivatization may be required; MS for identification |

| UV-Vis Spectroscopy | Quantification | Determination of λmax in a suitable solvent |

| LC-MS | Structural Elucidation and Impurity Profiling | Combination of LC for separation and MS for identification and structural information |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and confirmation of Montelukast and its related substances. nih.govresearchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

In the context of Montelukast research, ¹H NMR spectroscopy is particularly valuable. It is used to confirm the chemical structure of synthesized Montelukast and to identify and characterize impurities and degradation products. nih.gov For instance, the ¹H NMR spectrum of Montelukast shows characteristic signals for the protons in different parts of the molecule, such as the quinoline (B57606) ring, the cyclopropane ring, and the various aromatic and aliphatic protons. scirp.org The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J) of these signals provide definitive evidence for the molecular structure. scirp.org

Furthermore, NMR has been employed in enantioselective analysis to determine the enantiomeric purity of Montelukast. nih.govresearchgate.net By using chiral solvating agents (CSAs), it is possible to induce separate signals for the R-enantiomer (Montelukast) and the unwanted S-enantiomer in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. nih.govresearchgate.net Studies have shown that agents like (-)-Cinchonidine and (S)-BINOL can be effective CSAs for this purpose when used in solvents like deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). nih.govresearchgate.net

Table 1: Application of NMR Spectroscopy in Montelukast Analysis

| Application | NMR Technique | Key Findings | References |

|---|---|---|---|

| Structural Confirmation | ¹H NMR, ¹³C NMR | Confirms the presence of key functional groups and the overall molecular structure. | nih.govscirp.org |

| Impurity Identification | ¹H NMR, LC-MS | Characterization of process-related impurities and degradation products. | nih.gov |

| Enantiomeric Purity | ¹H NMR with Chiral Solvating Agents | Quantification of the S-enantiomer in the presence of the R-enantiomer (Montelukast). | nih.govresearchgate.net |

Method Validation Parameters for Montelukast Analysis in Research Settings

The validation of analytical methods is crucial to ensure the reliability and accuracy of results in research settings. For Montelukast, High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique, and its methods are validated according to guidelines from the International Council for Harmonisation (ICH). ijpsonline.compharmacologyjournal.innih.gov The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. ijpsonline.comnih.gov For Montelukast, this is demonstrated by the absence of interfering peaks at the retention time of the main compound. ijpsonline.comnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ijpsonline.comijpcbs.com For Montelukast analysis by HPLC, linearity is typically observed over a wide concentration range, with correlation coefficients (r²) greater than 0.999. ijpcbs.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure drug is added to a sample and the percentage recovery is calculated. pharmacologyjournal.inijpcbs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmacologyjournal.inymerdigital.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (intra-day and inter-day precision). ijpsonline.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. ijpsonline.compharmacologyjournal.innih.gov

Table 2: Summary of Method Validation Parameters from Different Studies on Montelukast

| Parameter | Study 1 (HPLC) | Study 2 (LC-MS/MS) | Study 3 (HPLC) |

|---|---|---|---|

| Linearity Range | 1-100 µg/ml ijpsonline.comnih.gov | 1.0–800.0 ng/mL nih.gov | 50-150 µg/ml ijpcbs.com |

| Correlation Coefficient (r²) | > 0.999 ijpcbs.com | ≥ 0.9996 nih.gov | 0.999 ijpcbs.com |

| Accuracy (% Recovery) | 98.6-101.2% | 98.14–99.27% (inter-day) nih.gov | 99.5-100.8% |

| Precision (%RSD) | < 2% | 3.42–4.41% (inter-day) nih.gov | < 2% |

| LOD | 1.31 µg/ml ijpsonline.comnih.gov | 0.02 pg/mL nih.gov | Not Reported |

| LOQ | 3.97 µg/ml ijpsonline.comnih.gov | 1.0 ng/mL nih.gov | Not Reported |

Applications as a Chemical Reference Standard in Research Laboratories

Montelukast, in its pure form, serves as a chemical reference standard in research and quality control laboratories. medchemexpress.com A reference standard is a highly purified compound that is used as a measurement base for analytical tests.

The applications of Montelukast as a reference standard include:

Method Development and Validation: It is used to develop and validate new analytical methods, such as HPLC and UV-spectroscopy, for the quantification of Montelukast in bulk drug and pharmaceutical formulations.

Calibration of Instruments: Montelukast reference standards are used to prepare calibration curves to determine the concentration of the drug in unknown samples. pharmacologyjournal.in

Quality Control: In pharmaceutical manufacturing, it is used as a standard to ensure the identity, purity, and strength of the final product.

Impurity Profiling: It is used as a primary reference to identify and quantify impurities in Montelukast drug substances and products.

Certified Reference Materials (CRMs) for Montelukast Sodium are commercially available and are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. These standards are accompanied by a certificate of analysis that provides information on their purity and characterization data. glppharmastandards.com

Advanced Computational and Theoretical Research on Methoxy Montelukast

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of Methoxy (B1213986) Montelukast (B128269). These methods elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. This information is crucial for understanding its chemical stability and potential metabolic pathways. The electronic structure analysis also provides insights into the molecule's spectroscopic properties.

Table 1: Calculated Electronic Properties of Methoxy Montelukast

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Simulation Techniques for Conformational Dynamics and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound and its interactions with biological targets, such as the cysteinyl leukotriene receptor 1 (CysLT1). These simulations model the movement of atoms over time, revealing the conformational flexibility of the molecule. Understanding the accessible conformations is key to comprehending how it fits into the binding pocket of its receptor. Furthermore, MD simulations can detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These dynamic insights are critical for a comprehensive understanding of the binding mechanism.

In Silico Prediction of Molecular Interactions and Binding Affinities

Computational methods are extensively used to predict how this compound interacts with its target proteins and to estimate the strength of these interactions. Molecular docking is a primary tool used to predict the preferred binding pose of the molecule within the receptor's active site. Following docking, more rigorous techniques like free energy calculations can provide a quantitative estimate of the binding affinity. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Table 2: Predicted Binding Affinity of this compound with CysLT1 Receptor

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Molecular Docking | -10.5 | Arg104, Lys108, Tyr147 |

Ligand-Based and Structure-Based Drug Design Approaches for Novel this compound Analogues

The design of novel analogues of this compound leverages both ligand-based and structure-based computational approaches. In ligand-based design, the structure of this compound itself is used as a template to generate new molecules with similar properties. Pharmacophore modeling, for instance, identifies the key chemical features responsible for its biological activity. In structure-based design, the three-dimensional structure of the target protein is utilized to design molecules that fit optimally into the binding site. This dual approach allows for the rational design of new compounds with potentially improved efficacy and selectivity.

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The journey of a drug candidate is heavily influenced by its ADME properties. Computational models play a crucial role in the early prediction of these properties for this compound and its analogues. These in silico tools can estimate parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential for plasma protein binding. By identifying potential ADME liabilities early in the research phase, chemists can modify the molecular structure to improve its pharmacokinetic profile, increasing the likelihood of developing a successful drug.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |

| Caco-2 Permeability | High | Suggests good potential for oral absorption. |

| Plasma Protein Binding | >99% | Indicates extensive distribution into tissues. |

Application of Machine Learning and Artificial Intelligence in this compound Compound Design and Optimization

Future Directions and Emerging Research Avenues for Methoxy Montelukast

Development of Novel Methoxy (B1213986) Montelukast (B128269) Derivatives with Enhanced Receptor Selectivity or Desired Pharmacological Profiles

The development of novel Methoxy Montelukast derivatives is a promising area of research, with a focus on enhancing receptor selectivity and achieving desired pharmacological profiles. Computational studies have shown that modifications to the Montelukast structure, including the introduction of functional groups like methoxy, can fine-tune binding interactions with various receptors. nih.govmdpi.com For instance, the introduction of a methoxy group can influence the electronic and steric properties of the molecule, potentially leading to improved affinity and selectivity for its primary target, the cysteinyl leukotriene receptor 1 (CysLT1R), or even conferring activity at other receptors. mdpi.com

Future research in this area will likely involve:

Rational Drug Design: Utilizing computational modeling and molecular docking studies to predict the binding affinities of novel this compound derivatives to a range of receptors. This approach can help in the rational design of compounds with specific pharmacological profiles. nih.gov

Pharmacophore Modification: Systematically modifying the core structure of this compound to explore structure-activity relationships. This could involve altering the position of the methoxy group or introducing additional functional groups to optimize receptor binding and functional activity. mdpi.com

High-Throughput Screening: Developing and employing high-throughput screening assays to evaluate the activity of a library of this compound derivatives against a panel of receptors, allowing for the rapid identification of lead compounds with desired selectivity.

Table 1: Potential Modifications to this compound and Their Desired Pharmacological Outcomes

| Structural Modification | Potential Pharmacological Outcome | Rationale |

|---|---|---|

| Positional Isomers of the Methoxy Group | Altered CysLT1R Affinity and Selectivity | The position of the methoxy group can influence the orientation of the molecule within the receptor binding pocket. |

| Introduction of Additional Electron-Donating/Withdrawing Groups | Modulation of Receptor Binding and Pharmacokinetics | Altering the electronic properties of the aromatic rings can impact receptor interactions and metabolic stability. mdpi.com |

| Bioisosteric Replacement of the Carboxylic Acid Group | Improved Cell Permeability and Oral Bioavailability | Replacing the carboxylate with other acidic functional groups can enhance drug-like properties. mdpi.com |

Exploration of this compound in Mechanistic Toxicology Studies at a Molecular Level

While Montelukast is generally considered to have a favorable safety profile, understanding the molecular mechanisms of potential toxicity is crucial for the development of safer derivatives like this compound. mdpi.comrroij.com Mechanistic toxicology studies at a molecular level can help to identify any potential off-target effects or metabolic liabilities of this compound.

Future research directions include:

In Vitro Toxicity Profiling: Assessing the cytotoxicity of this compound in various cell lines, including hepatocytes, neurons, and cardiomyocytes, to identify potential organ-specific toxicities. nih.gov

Metabolite Identification and Toxicity Assessment: Identifying the metabolites of this compound using techniques like mass spectrometry and evaluating their potential toxicity. nih.govresearchgate.net This is particularly important as metabolites can sometimes be responsible for adverse drug reactions.

Interaction with Drug-Metabolizing Enzymes: Investigating the potential of this compound to inhibit or induce key drug-metabolizing enzymes, such as cytochrome P450s, to predict potential drug-drug interactions. drugbank.com

Investigation of this compound as a Chemical Probe for Unexplored Biological Systems

The unique pharmacological profile of this compound could make it a valuable chemical probe for exploring uncharted biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. Given that Montelukast has been shown to have effects beyond CysLT1R antagonism, this compound could be used to investigate these novel activities with potentially greater specificity. nih.govnih.gov

Potential applications of this compound as a chemical probe include:

Target Identification and Validation: Using this compound in chemoproteomics studies to identify novel protein targets.

Pathway Elucidation: Employing this compound to dissect the role of specific signaling pathways in disease models.

Phenotypic Screening: Utilizing this compound in phenotypic screens to identify novel therapeutic indications.

Advanced Synthetic Methodologies for Sustainable and Efficient this compound Production

The development of advanced synthetic methodologies is essential for the sustainable and efficient production of this compound. While various synthetic routes for Montelukast have been reported, there is a continuous need for greener, more cost-effective, and scalable processes. researchgate.netlookchem.comresearchgate.netsciforum.netepo.org

Future research in this area will focus on:

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of renewable solvents, catalytic reactions, and atom-economical transformations, to minimize the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis of this compound, which can lead to higher stereoselectivity and milder reaction conditions. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Montelukast Analogs

| Methodology | Advantages | Challenges for this compound Synthesis |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. lookchem.com | Potential for lower yields, higher waste generation, and scalability issues. epo.org |

| Convergent Synthesis | Improved overall yield and efficiency. lookchem.com | Requires careful planning of synthetic routes for the methoxy-containing fragments. |

| Catalytic Asymmetric Synthesis | High enantiomeric purity of the final product. researchgate.net | Identification of suitable catalysts for the specific stereocenter in this compound. |

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. researchgate.net | Enzyme discovery and optimization for the this compound scaffold. |

Integration of Multi-Omics Data in Comprehensive this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the mechanisms of action and effects of this compound. nih.govmdpi.comresearchgate.netnih.govsciencedaily.com This systems biology approach can help to identify novel biomarkers of drug response and to elucidate the complex biological networks perturbed by the compound.

Future research will involve:

Pharmacogenomics: Identifying genetic variations that influence the response to this compound, which could lead to personalized medicine approaches.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to this compound treatment to understand its molecular mechanisms of action.

Metabolomic Analysis: Investigating the effects of this compound on cellular metabolism to identify novel therapeutic targets and biomarkers. nih.gov

Potential for Repurposing in Non-Leukotriene Mediated Biological Systems through Chemical Intervention Studies

There is growing interest in repurposing existing drugs for new therapeutic indications. Montelukast has been investigated for its potential in a variety of non-leukotriene mediated diseases, including neuroinflammatory and neurodegenerative disorders. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The modified properties of this compound may offer advantages in these alternative therapeutic areas.

Potential repurposing opportunities for this compound include:

Neuroinflammation: Investigating the anti-inflammatory effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov

Oncology: Exploring the potential of this compound to modulate cancer cell signaling pathways and to enhance the efficacy of existing anticancer therapies.

Infectious Diseases: Recent studies have suggested that Montelukast can inhibit a crucial protein of the SARS-CoV-2 virus, opening up possibilities for this compound in the treatment of viral infections. respiratory-therapy.com

Chemical intervention studies, where this compound is used to modulate specific biological processes in disease models, will be crucial for validating these new therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.